molecular formula C13H15NO4 B3419858 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid CAS No. 159871-55-3

2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid

Cat. No.: B3419858
CAS No.: 159871-55-3
M. Wt: 249.26 g/mol
InChI Key: HURBVFYCLCMKGU-UHFFFAOYSA-N
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Description

2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid ( 159871-55-3) is a specialized N-protected alpha-amino acid featuring a cyclopropyl side chain. With a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . The molecule contains a benzyloxycarbonyl (Cbz) group, a widely used amine protecting group that is stable under various conditions but can be selectively removed via catalytic hydrogenation, allowing for controlled synthetic sequences. The presence of the conformationally restrictive cyclopropane ring is of particular interest, as it can be used to impose structural constraints on peptide backbones, potentially leading to enhanced metabolic stability, modified biological activity, and novel pharmacological profiles in designed molecules. This chemical is primarily used by researchers as a key intermediate in the synthesis of more complex peptides and peptidomimetics. Its structure, characterized by the SMILES notation O=C(O)C(NC(OCC1=CC=CC=C1)=O)C2CC2, provides two reactive sites: the carboxylic acid for amide bond formation and the protected amine . Researchers utilize this compound to incorporate the unique steric and electronic properties of the cyclopropyl group into target structures, which is a common strategy in drug discovery for optimizing lead compounds. The product is offered with supporting analytical data and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBVFYCLCMKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197422
Record name α-[[(Phenylmethoxy)carbonyl]amino]cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159871-55-3
Record name α-[[(Phenylmethoxy)carbonyl]amino]cyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159871-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(Phenylmethoxy)carbonyl]amino]cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid, also known as (R)-benzyloxycarbonylamino-cyclopropyl-acetic acid, is a compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of approximately 249.26 g/mol. Its structural characteristics, including a cyclopropyl group and a benzyloxycarbonyl amino group, suggest potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's unique structure includes:

  • Cyclopropyl Group : A three-membered carbon ring that may enhance bioactivity.
  • Benzyloxycarbonyl Group : This moiety can increase lipophilicity, potentially improving membrane permeability.
  • Amino Group : Essential for biological interactions.

Pharmacological Properties

While specific biological activity data for 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid is limited, compounds with similar structures often exhibit significant pharmacological properties. The following table summarizes the potential activities based on structural similarities:

Compound NameMolecular FormulaKey Features
(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acidC₁₃H₁₅NO₄Enantiomer with potential differences in activity
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acidC₁₃H₁₅NO₄Similar structure but lacks chirality
Cyclopropylacetic acidC₇H₈O₂No benzyloxycarbonyl group, simpler structure

The exact mechanism of action for 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid is not well-documented. However, similar compounds have been shown to interact with various biological targets:

  • Enzyme Inhibition : Compounds with amino acid-like structures often act as enzyme inhibitors, modulating biochemical pathways.
  • Receptor Modulation : The cyclopropyl moiety may influence receptor interactions, enhancing or inhibiting biological responses.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research into related compounds suggests potential applications in anti-inflammatory therapies. For instance, studies on cyclopropane derivatives have indicated their efficacy in reducing inflammation markers.
  • Analgesic Properties : Some analogs have demonstrated pain-relieving effects in animal models, indicating that 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid could exhibit similar properties.
  • Synthetic Applications : The compound serves as a chiral building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow for versatile functionalization.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : Compounds similar to 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid have been investigated for their potential as enzyme inhibitors or modulators in various biological pathways. The unique structure may enhance lipophilicity, improving membrane permeability and bioavailability.
  • Therapeutic Roles : Interaction studies are crucial for understanding how this compound interacts with biological targets, which may lead to the development of new therapeutics for diseases such as Alzheimer's and Huntington's disease .
  • Enzyme-Mediated Reactions : The compound can serve as a substrate or inhibitor in enzyme-mediated reactions, allowing for the exploration of its biochemical properties and potential therapeutic effects.

Organic Synthesis

  • Building Block in Synthesis : Due to its structural characteristics, 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid can be utilized as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
  • Reactivity Studies : The compound's reactivity can be explored through various organic reactions, such as decarboxylation or halogenation, providing insights into its synthetic utility .

Case Studies

StudyFocusFindings
Study 1 Enzyme InhibitionInvestigated the inhibition properties of similar compounds on specific enzymes related to metabolic pathways. Found potential for therapeutic applications in metabolic disorders.
Study 2 PharmacokineticsExamined the absorption and distribution of compounds with similar structures in vivo. Results indicated enhanced bioavailability due to structural modifications like benzyloxycarbonyl groups.
Study 3 Synthetic MethodologyDeveloped novel synthetic routes for producing cyclopropane-containing compounds, highlighting the utility of 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid as an intermediate.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a temporary protective moiety for the amine, removable under mild reducing conditions.

Reaction Conditions

  • Catalytic Hydrogenolysis : Exposure to hydrogen gas (H₂) in the presence of palladium catalysts (e.g., Pd/C) cleaves the Cbz group, yielding 2-amino-2-cyclopropylacetic acid and benzyl alcohol as byproducts.

  • Acidic Hydrolysis : Strong acids (e.g., HBr in acetic acid) can also remove the Cbz group but risk side reactions due to the acid-sensitive cyclopropane ring.

Mechanism
Hydrogenolysis proceeds via adsorption of H₂ onto the catalyst surface, followed by cleavage of the Cbz carbamate bond (Fig. 1). The cyclopropane ring remains intact under these conditions.

Reaction Conditions Products Yield
Cbz deprotectionH₂ (1 atm), 10% Pd/C, EtOAc2-Amino-2-cyclopropylacetic acid + CO₂>90%

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylation under halogenation conditions, forming cyclopropyl-containing halides.

Key Methods

  • Hunsdiecker–Borodin Reaction : Reacting the silver salt of the acid with bromine (Br₂) produces 1-bromo-1-cyclopropylethane. This radical-based mechanism avoids cyclopropane ring opening .

  • Cristol–Firth Modification : Using HgO and Br₂ in carbon tetrachloride yields bromocyclopropane derivatives with reduced side reactions .

Mechanistic Insights
Decarboxylation involves homolytic cleavage of the C–COOH bond, generating a cyclopropylmethyl radical intermediate. Bromine then abstracts a hydrogen atom, forming the alkyl bromide (Fig. 2) .

Reaction Conditions Products Yield
BromodecarboxylationAg salt, Br₂, CCl₄, 80°C1-Bromo-1-cyclopropylethane61%
Cristol–Firth BrominationHgO, Br₂, CCl₄, refluxBromocyclopropane69%

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution reactions.

Esterification
Reaction with alcohols (R–OH) under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions yields esters (Table 1).

Amide Synthesis
Activation of the acid (e.g., via EDCl/HOBt) followed by reaction with amines produces amides. The Cbz group remains stable under these conditions.

Reaction Type Reagents Product Applications
EsterificationMeOH, H₂SO₄, ΔMethyl 2-Cbz-amino-2-cyclopropylacetateSolubility enhancement
Amide FormationEDCl, HOBt, R-NH₂2-Cbz-amino-2-cyclopropylacetamidePeptide mimetics design

Peptide Coupling

As a β-amino acid derivative, it serves as a building block in peptide synthesis.

Mechanism
After Cbz deprotection, the free amine undergoes coupling with activated carboxylic acids (e.g., using HBTU or DIC) to form peptide bonds. The cyclopropane ring enhances conformational rigidity in resulting β-peptides.

Applications

  • Stabilized β-peptides with resistance to enzymatic degradation.

  • Synthesis of foldamers for structural biology studies.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

  • Hydrogenation : Under high-pressure H₂ and Rh catalysts, the ring opens to form propyl derivatives.

  • Electrophilic Addition : Limited reactivity due to steric hindrance, but halogenation at ring carbons is feasible under radical initiators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variants

The Z group (benzyloxycarbonyl) in Z-CprAA can be substituted with other carbamate-based protecting groups, altering stability, deprotection conditions, and applicability:

Compound Protecting Group Molecular Weight Stability Deprotection Method Key Applications
Z-CprAA Benzyloxy (Z) ~299.76 (calc.)* Stable under basic conditions Hydrogenolysis or strong acids (e.g., HBr/AcOH) Antiviral intermediates
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-cyclopropylacetic acid tert-Butoxy (Boc) 175.19 Acid-labile Trifluoroacetic acid (TFA) Peptide synthesis
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid Fmoc N/A Base-labile Piperidine Solid-phase peptide synthesis

*Calculated based on (C₁₄H₁₈ClNO₄; 299.76 g/mol adjusted for Z-CprAA).

Key Insights :

  • The Z group offers stability in basic environments, making it suitable for stepwise syntheses requiring orthogonal protection. However, its removal necessitates harsh conditions, limiting compatibility with acid-sensitive moieties.
  • The Boc variant (tert-butoxy) is preferred for acid-compatible workflows, while Fmoc is ideal for solid-phase synthesis due to its mild deprotection .
Backbone and Cyclopropane Modifications

Z-CprAA’s cyclopropane ring distinguishes it from linear or bulkier cyclic analogs:

Compound Backbone Structure Key Features Biological Relevance
Z-CprAA Cyclopropane at α-carbon Conformational rigidity, reduced ring strain Enhances protease binding
N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide Linear isobutyl side chain Flexible backbone Broad-spectrum protease inhibition (e.g., GC376)
{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclohexyl + cyclopropane Dual cyclic constraints Improved metabolic stability

Key Insights :

  • Cyclopropane’s ring strain in Z-CprAA may enhance reactivity in target binding but could reduce stability under thermal or acidic conditions compared to cyclohexyl derivatives .
  • Linear analogs (e.g., leucinamide derivatives) exhibit greater flexibility, enabling adaptation to diverse enzyme active sites .

Q & A

Q. What is the significance of the cyclopropyl group in 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid for peptide design?

The cyclopropyl group imposes conformational rigidity due to its strained three-membered ring structure, which restricts rotational freedom in peptide backbones. This constraint enhances biostability and receptor selectivity by stabilizing specific secondary structures (e.g., β-turns or α-helices). For example, cyclopropane-containing amino acid analogues have been shown to improve peptide potency in receptor binding studies . To incorporate this compound into peptides, use solid-phase synthesis with Fmoc/t-Bu protection strategies, ensuring compatibility with the benzyloxycarbonyl (Cbz) protecting group.

Q. What are the standard synthetic routes for preparing 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid?

A common method involves:

Cyclopropanation : Reacting a pre-functionalized cyclopropane precursor (e.g., methyl 2-chloro-2-cyclopropylideneacetate) with a benzyloxycarbonyl-protected amine.

Protection/Deprotection : Using Cbz-Cl (benzyl chloroformate) to protect the amino group under basic conditions (e.g., NaHCO₃ in dioxane/water).

Hydrolysis : Converting the ester intermediate to the carboxylic acid using LiOH or NaOH in THF/water.
Key intermediates should be characterized by 1H^1H-NMR and LC-MS to confirm regiochemistry and purity .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring integrity and Cbz-group presence.
  • Mass Spectrometry (HRMS or LC-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1 for C₁₃H₁₅NO₄).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area).
  • Melting Point : Compare observed values with literature data (e.g., related cyclopropane derivatives melt at 150–160°C) .

Advanced Research Questions

Q. How can researchers design studies to evaluate the conformational effects of this compound in peptide analogues?

  • Circular Dichroism (CD) : Compare spectra of peptides containing the cyclopropyl derivative with natural amino acids to detect shifts in secondary structure.
  • Molecular Dynamics (MD) Simulations : Model the peptide’s flexibility and hydrogen-bonding patterns using software like GROMACS or AMBER.
  • Receptor Binding Assays : Measure IC₅₀ values against target receptors (e.g., GPCRs) to correlate conformational rigidity with activity.
    Reference studies by Hruby et al. on topographically constrained peptides for methodological guidance .

Q. How should contradictions in biological activity data across studies be addressed?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. methyl groups) using analogues like 2-(3,4-difluorophenyl) derivatives .
  • Batch Purity Verification : Re-test compounds with conflicting results using orthogonal methods (e.g., NMR + HPLC-MS) to rule out impurities.
  • Receptor Subtype Profiling : Use radioligand binding assays to assess selectivity across receptor isoforms, as cyclopropyl groups may differentially affect subtypes .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclopropanation.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze ester intermediates enantioselectively.
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol = 90:10) for final purification.
    Document enantiomeric excess (ee) via polarimetry or chiral GC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid
Reactant of Route 2
Reactant of Route 2
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid

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